molecular formula C6H8N2O2 B14891893 5-ethoxy-1H-pyrazole-3-carbaldehyde

5-ethoxy-1H-pyrazole-3-carbaldehyde

Cat. No.: B14891893
M. Wt: 140.14 g/mol
InChI Key: TWPRXXWMZCUUBV-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that contains a pyrazole ring substituted with an ethoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1H-pyrazole-3-carbaldehyde typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent or other formylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Ethoxy-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-Ethoxy-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-ethoxy-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-pyrazole-3-carbaldehyde
  • 1H-Pyrazole-3-carbaldehyde
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde

Uniqueness

5-Ethoxy-1H-pyrazole-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-ethoxy-1H-pyrazole-5-carbaldehyde

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-3-5(4-9)7-8-6/h3-4H,2H2,1H3,(H,7,8)

InChI Key

TWPRXXWMZCUUBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1)C=O

Origin of Product

United States

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